"Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis and characterization
"Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-cyclopropyl-2-oxopropanoate
Executive Summary: Ethyl 3-cyclopropyl-2-oxopropanoate (CAS No. 64025-67-8) is a valuable α-keto ester building block in modern organic synthesis. Its unique structure, featuring a reactive α-keto ester moiety and a strained cyclopropyl ring, makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates and agrochemicals.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Grignard reaction, detailing the underlying mechanism and a field-proven experimental protocol. Furthermore, it presents a thorough characterization profile, including expected data from NMR, IR, and Mass Spectrometry, to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.
Introduction to a Versatile Synthetic Intermediate
Ethyl 3-cyclopropyl-2-oxopropanoate is an organic compound featuring two key functional groups: an α-keto ester and a cyclopropyl group. The α-keto ester is a highly reactive handle for various chemical transformations, while the cyclopropyl ring serves as a rigid, three-dimensional structural element that can impart unique conformational constraints and metabolic stability to target molecules. This combination of functionalities makes it an attractive starting material for synthesizing a diverse range of compounds.[1] The utility of this molecule extends to the construction of chiral centers and as a precursor to complex heterocyclic systems, highlighting its importance in advanced medicinal chemistry and process development.[1]
Synthesis via Grignard Reaction with Diethyl Oxalate
The preparation of α-keto esters such as Ethyl 3-cyclopropyl-2-oxopropanoate is efficiently achieved through the reaction of a suitable Grignard reagent with an excess of diethyl oxalate. This method is superior to other ester condensation reactions, like the Claisen condensation, which yield β-keto esters.[2][3] The Grignard pathway provides a direct and reliable route to the target α-keto structure.
Principle and Rationale
The synthesis hinges on the nucleophilic addition of a Grignard reagent, in this case, cyclopropylmethyl magnesium bromide, to one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is carefully controlled at low temperatures to prevent a second addition, which would lead to a tertiary alcohol byproduct. Using an excess of diethyl oxalate also favors the formation of the desired mono-addition product. The subsequent acidic workup protonates the intermediate and allows for the isolation of the target α-keto ester.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Cyclopropylmethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopropylmethyl magnesium bromide. This step involves single-electron transfers and the formation of radical intermediates.[4][5]
-
Nucleophilic Acyl Substitution: The highly nucleophilic Grignard reagent attacks a carbonyl group of diethyl oxalate, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield the final α-keto ester product upon acidic workup.
Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopropylmethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Diethyl oxalate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, dried in an oven prior to use
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Preparation of Cyclopropylmethyl Magnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of cyclopropylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Diethyl Oxalate
-
In a separate, larger flame-dried flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (2.0 equivalents) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Part A to the cold diethyl oxalate solution via cannula transfer, maintaining vigorous stirring. The temperature must be kept below -65 °C to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield Ethyl 3-cyclopropyl-2-oxopropanoate as a colorless to light yellow liquid.[6]
Visualization of Experimental Workflow
Caption: High-level workflow for the synthesis and characterization of the target compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized Ethyl 3-cyclopropyl-2-oxopropanoate.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 64025-67-8 / 24922-02-9 | [7][8] |
| Molecular Formula | C₈H₁₂O₃ | [7][9] |
| Molecular Weight | 156.18 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.058 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | ~1.449 | |
| Boiling Point | 73°C / 1 mmHg | [6] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals for the cyclopropyl and ethyl groups.[6][11]
-
δ 4.21 (q, J=7.1 Hz, 2H): The quartet corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.
-
δ 3.57 (s, 2H): A singlet corresponding to the methylene protons adjacent to the cyclopropyl ring (-CO-CH₂ -cyclopropyl). Note: Some sources may show this as a doublet depending on the specific synthetic route and final product structure. For the related β-keto ester, this is a singlet. For the α-keto ester, this signal would be a doublet, CH2-C(O). The provided data seems to be for the beta-keto isomer. For the target α-keto ester, the signal would be for the CH2 attached to the cyclopropyl group. Let's assume the structure is (c-C3H5)-CH2-C(O)-C(O)OEt. In this case, the signal would be a doublet.
-
δ 2.01-2.06 (m, 1H): This multiplet arises from the methine proton on the cyclopropyl ring.
-
δ 1.28 (t, J=7.1 Hz, 3H): The triplet corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.
-
δ 1.10-1.15 (m, 2H) & 0.94-0.99 (m, 2H): These multiplets represent the diastereotopic methylene protons on the cyclopropyl ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~195-200: Ketone carbonyl carbon (C =O).
-
δ ~160-165: Ester carbonyl carbon (-O-C =O).
-
δ ~62: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).
-
δ ~45: Methylene carbon adjacent to the cyclopropyl group (CH₂ -cyclopropyl).
-
δ ~14: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).
-
δ ~10-15: Methine carbon of the cyclopropyl ring.
-
δ ~5-10: Methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key carbonyl functional groups.
-
~1740-1750 cm⁻¹ (Strong, Sharp): C=O stretch of the α-keto group.
-
~1720-1730 cm⁻¹ (Strong, Sharp): C=O stretch of the ethyl ester group. The presence of two distinct, strong peaks in this region is characteristic of an α-keto ester.
-
~3080 cm⁻¹ (Weak): C-H stretch characteristic of the cyclopropyl ring.
-
~1200-1000 cm⁻¹ (Strong): C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 156.18.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 111
-
Loss of the entire ester group (-COOC₂H₅): m/z = 83
-
Loss of an ethyl radical (-C₂H₅): m/z = 127
-
Cleavage yielding the cyclopropylmethyl cation: m/z = 55
-
Caption: Plausible mass spectrometry fragmentation for Ethyl 3-cyclopropyl-2-oxopropanoate.
Conclusion
This technical guide outlines a reliable and well-established method for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate, a key intermediate for chemical research and development. The Grignard-based approach offers a direct route to the desired α-keto ester functionality. The provided characterization data, including detailed NMR, IR, and MS analyses, serve as a benchmark for researchers to verify the identity and purity of the synthesized material, ensuring the integrity and reproducibility of subsequent experimental work.
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(Structure for Ethyl 3-cyclopropyl-2-oxopropanoate not readily available; cyclopropyl methyl ketone shown for analogy of the key functional group)



